molecular formula C22H31N3O5 B2701193 (3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1172382-76-1

(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2701193
CAS No.: 1172382-76-1
M. Wt: 417.506
InChI Key: MHMPMZXPANIUAR-UHFFFAOYSA-N
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Description

(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H31N3O5 and its molecular weight is 417.506. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to "(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone" have shown promising antimicrobial properties. For instance, a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. Compounds such as 4b, 4g, and 5e were highlighted for their significant antimicrobial potential, suggesting further research could be beneficial (Mallesha & Mohana, 2014).

Anticancer Activity

Research on molecular docking and antiproliferative activity of certain oxadiazole and methanone derivatives indicates a significant potential against cancer cell lines. For example, a study on microwave-assisted synthesis of (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)methanone oxime derivatives revealed that compound 16b exhibited high potency against different tumor cell lines, specifically the A549 cell line. This study suggests the aryl substituent's position on the oxadiazole ring plays a crucial role in antiproliferative activity, laying a foundation for further structure-guided design of novel tubulin polymerization inhibitors (Guan et al., 2015).

Tubulin Polymerization Inhibitors

New conjugates incorporating (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone have been synthesized and evaluated for their antiproliferative activity on various human cancer cell lines. Some conjugates demonstrated considerable cytotoxicity, with compounds 5g and 6f showing significant activity against the human prostate cancer cell line DU-145. These findings suggest these compounds effectively inhibit microtubule assembly formation, indicating their potential as tubulin polymerization inhibitors (Mullagiri et al., 2018).

Properties

IUPAC Name

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-22(2,3)12-18-23-24-20(30-18)14-8-7-9-25(13-14)21(26)15-10-16(27-4)19(29-6)17(11-15)28-5/h10-11,14H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMPMZXPANIUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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